Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related derivatives typically involves condensation reactions of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. This process allows for the formation of the pyrazole ring, a core structure, with the trifluoromethyl group at the 5-position being a critical feature for its chemical behavior (Beck & Wright, 1987).
Molecular Structure Analysis
The molecular structure of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is stabilized by various interactions. Studies using single crystal X-ray diffraction have shown that compounds within this family crystallize in specific systems, with intramolecular hydrogen bonds playing a significant role in their structural stability. The presence of the trifluoromethyl group influences the electronic distribution across the molecule, affecting its reactivity and interactions with other molecules (Viveka et al., 2016).
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions produce various 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, leading to different condensed pyrazoles and tetracyclic systems. This demonstrates their utility in creating complex molecular structures (Arbačiauskienė et al., 2011).
Structural and Spectral Analysis
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been a subject in studies involving structural analysis, including single crystal X-ray diffraction and DFT studies. These analyses provide detailed insights into its molecular geometry and electronic structures, crucial for understanding its reactivity and potential applications (Viveka et al., 2016).
Biological Evaluation
Compounds derived from ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate, such as 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, have been synthesized and characterized. These compounds have shown potential in suppressing lung cancer cell growth, indicating a possible avenue for therapeutic applications (Zheng et al., 2010).
Fluorescence and Optical Properties
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylates have been used to design fluorescent compounds. The study of their UV-vis absorption and fluorescence spectroscopy provides insights into their optical properties, which can be crucial for applications in sensing and imaging (Zheng et al., 2011).
Future Directions
Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry. Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .
properties
IUPAC Name |
ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRCTISRZQYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920655 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
112055-34-2 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.